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Compound of Interest

1-Phenyl-1,2-propanedione-2-
Compound Name:
oxime

Cat. No.: B129185

An In-depth Technical Guide to 1-Phenyl-1,2-
propanedione-2-oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1,2-propanedione-2-
oxime, a versatile organic compound with applications in chemical synthesis and analysis. This
document details its molecular structure, chemical formula, and physicochemical properties.
Furthermore, it presents a detailed, reproducible experimental protocol for its synthesis and
outlines methodologies for its characterization using modern spectroscopic techniques. The
guide also explores its utility as a reactant in significant organic reactions, namely the
Sonogashira coupling and the Beckmann rearrangement, providing conceptual experimental
frameworks for these transformations.

Molecular Structure and Properties

1-Phenyl-1,2-propanedione-2-oxime, also known by synonyms such as o-
isonitrosopropiophenone and isonitrosopropiophenone, is a key organic intermediate.[1][2] Its
fundamental properties are summarized below.

Molecular Formula: CoHoaNO2[1][2]
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Molecular Weight: 163.17 g/mol [2]

CAS Registry Number: 119-51-7[1][2]

IUPAC Name: 1-Phenylpropane-1,2-dione 2-oxime[1]
Chemical Structure:

Caption: Molecular structure of 1-Phenyl-1,2-propanedione-2-oxime.

Physicochemical Properties

A compilation of the key physicochemical properties of 1-Phenyl-1,2-propanedione-2-oxime
is presented in Table 1.

Property Value Reference(s)

White to light yellow crystalline

Appearance solid

Melting Point 113-115°C

Boiling Point 292.5 °C at 760 mmHg
Density 1.1 g/cm3

Solubility Soluble in methanol
Storage Temperature 2-8 °C

Experimental Protocols
Synthesis of 1-Phenyl-1,2-propanedione-2-oxime

The following protocol for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime is adapted
from a well-established procedure in Organic Syntheses. This method involves the nitrosation
of propiophenone.

Materials and Equipment:

e Propiophenone
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Ethyl ether

Sodium nitrite (95%)

Methyl alcohol

Concentrated sulfuric acid

Concentrated hydrochloric acid

Sodium hydroxide

Ice

3-liter three-necked, round-bottomed flask with a mechanical stirrer
Dropping funnel

Gas inlet tube

Procedure:

In the 3-liter flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ethyl ether.

Prepare a solution of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and
170 cc of water.

In the dropping funnel, place 455 cc of cold dilute sulfuric acid (1 volume of concentrated
acid to 2 volumes of water).

Start the stirrer and introduce hydrogen chloride gas through the gas inlet tube at a rate of 6—
10 bubbles per second.

Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite solution to
generate methyl nitrite gas, which is then introduced into the reaction mixture.

Adjust the rate of methyl nitrite evolution to maintain a gentle reflux of the ether. The addition
typically takes about four hours.
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o Continue stirring and the addition of hydrogen chloride for an additional 30 minutes after the
methyl nitrite addition is complete.

» Allow the reaction mixture to stand for several hours, preferably overnight.

o Extract the ethereal solution repeatedly with 500-cc portions of 10% sodium hydroxide
solution until the alkaline layer remains nearly colorless.

o Combine the alkaline extracts and slowly pour them into a mixture of 700—750 cc of
concentrated hydrochloric acid and about 1 kg of ice with stirring.

o Collect the resulting crystals of isonitrosopropiophenone by suction filtration and dry them.
The expected yield is 370-390 g.

Starting Materials

Hydrogen Chloride (gas)

Methy! Nitrite (generated in situ) (10% NaGH)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime.

Characterization Protocols
2.2.1. Infrared (IR) Spectroscopy

o Sample Preparation: A KBr (potassium bromide) disc is typically prepared by grinding a small
amount of the crystalline sample with dry KBr powder and pressing the mixture into a thin,
transparent pellet. Alternatively, a Nujol mull can be prepared.
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e Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: The sample is dissolved in a deuterated solvent, commonly
deuterochloroform (CDClIs).

e Instrumentation: *H NMR spectra can be acquired on a 90 MHz or higher field NMR
spectrometer. 13C NMR spectra are also typically run in CDCls.

o Data Acquisition: Standard pulse sequences are used for both *H and 3C NMR.

2.2.3. Mass Spectrometry (MS)

« lonization Method: Electron lonization (El) is a common method for this compound.

e Instrumentation: A variety of mass spectrometers can be used, such as a magnetic sector or
a quadrupole mass analyzer.

o Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are
recorded.

Spectroscopic Data Summary:
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Technique Key Data/Observations Reference(s)

Characteristic peaks for C=0,

IR (KBr disc) .
C=N, and O-H stretching
Signals corresponding to the
1H NMR (90 MHz, CDCls) methyl, phenyl, and oxime
protons
Resonances for the carbonyl,
13C NMR (CDCIls) iminyl, methyl, and aromatic

carbons

Molecular ion peak at m/z =

Mass Spec (El) 163

Applications in Organic Synthesis

1-Phenyl-1,2-propanedione-2-oxime serves as a valuable precursor in several important
organic transformations.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond
between a terminal alkyne and an aryl or vinyl halide. While a specific protocol using 1-Phenyl-
1,2-propanedione-2-oxime is not readily available, a general conceptual protocol is presented
below, assuming a suitable derivative (e.g., a halogenated analog) is used.

Conceptual Protocol:

e To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated
derivative of 1-Phenyl-1,2-propanedione-2-oxime (1.0 mmol), a palladium catalyst (e.g.,
Pd(PPhs)2Cl2, 0.02 mmol), and copper(l) iodide (0.04 mmol).

e Add an anhydrous solvent (e.g., 5 mL of triethylamine or THF/triethylamine mixture).

e Add the terminal alkyne (1.2 mmol) dropwise.
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 Stir the reaction mixture at room temperature or with gentle heating until completion
(monitored by TLC).

e Upon completion, perform a standard aqueous workup and purify the product by column
chromatography.

Reactants Catalytic System

Aryl Halide Derivative of . ) .
Q—Phenyl—1|2—propanedione—2—oxim3 [Termlnal Alkyne) [Palladlum Catalyst) [Copper(l) CocatalysD [Amlne Base)

A

A

Coupled Product

Click to download full resolution via product page

Caption: Conceptual workflow of a Sonogashira coupling reaction.

Beckmann Rearrangement

The Beckmann rearrangement is a reaction to convert an oxime to an amide, typically under
acidic conditions.

Conceptual Protocol:
» Dissolve 1-Phenyl-1,2-propanedione-2-oxime in a suitable solvent.

e Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis
acid).

e Heat the reaction mixture to the required temperature and for the necessary duration.
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e Monitor the reaction progress by TLC.

» Upon completion, carefully quench the reaction with a base and perform an aqueous
workup.

 Purify the resulting amide product by recrystallization or column chromatography.

Acid Catalyst

1-Phenyl-1,2-propanedione-2-oxime (e.., H2S04)

N-Substituted Amide

Click to download full resolution via product page

Caption: Conceptual workflow of the Beckmann rearrangement.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a well-characterized compound with significant utility
in organic synthesis. The provided experimental protocols for its synthesis and
characterization, along with the conceptual frameworks for its application in advanced organic
reactions, offer a valuable resource for researchers in the fields of chemistry and drug
development. The versatility of this molecule as a building block ensures its continued
importance in the creation of novel and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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